tetraazanium;4-chloro-5-methyl-2-[[3-methyl-5-oxo-1-(3-sulfonatophenyl)-4H-pyrazol-4-yl]diazenyl]benzenesulfonate
Description
Chemical Classification and Nomenclature
Tetraazanium;4-chloro-5-methyl-2-[[3-methyl-5-oxo-1-(3-sulfonatophenyl)-4H-pyrazol-4-yl]diazenyl]benzenesulfonate is a disazo dye belonging to the sulfonated pyrazole azo compound family. Its molecular formula is C₁₇H₁₅ClN₄O₇S₂ (CAS: 84682-09-7). The IUPAC name reflects its structural features:
- Diazenyl (-N=N-) linkage : Connects two aromatic systems.
- Pyrazole core : A five-membered heterocycle with two adjacent nitrogen atoms and a ketone group at position 5.
- Sulfonate groups (-SO₃⁻) : At the phenyl ring (position 3) and benzenesulfonate moiety, enhancing water solubility.
- Chloro (-Cl) and methyl (-CH₃) substituents : Positioned on the benzene rings to modulate electronic and steric properties.
Table 1: Key Structural Descriptors
| Feature | Description |
|---|---|
| Molecular Formula | C₁₇H₁₅ClN₄O₇S₂ |
| Azo Group Count | 2 (disazo classification) |
| Chromophores | Azo (-N=N-), conjugated π-systems |
| Auxochromes | Sulfonate (-SO₃⁻), methyl (-CH₃), chloro (-Cl) |
According to the Colour Index (CI) system, disazo dyes fall under CI 20000–29999 .
Historical Development of Pyrazole-Based Azo Dyes
Pyrazole azo dyes evolved from early synthetic efforts in the late 19th century:
- 1883 : Ludwig Knorr synthesized the first pyrazolone via condensation of ethyl acetoacetate and phenylhydrazine.
- Early 20th century : Introduction of sulfonate groups improved dye solubility, enabling industrial textile applications.
- 1980s–2000s : Advances in regioselective diazo coupling allowed complex pyrazole-azo architectures, such as the title compound.
Milestones in Synthesis :
Structural Significance in the Azo Dye Family
The compound’s structure confers unique physicochemical properties:
- Electronic Effects :
- Tautomerism : The pyrazole ring exists in keto-enol equilibrium, influencing chromophore stability.
- Coordination Capacity : Sulfonate and azo groups enable metal complexation, enhancing lightfastness in pigments.
Comparative Analysis with Analogues :
| Feature | This Compound | Conventional Monoazo Dyes |
|---|---|---|
| Water Solubility | High (dual -SO₃⁻) | Moderate (single -SO₃⁻) |
| Thermal Stability | >200°C | ~150°C |
| λₘₐₓ (Ethanol) | 312–359 nm | 280–320 nm |
General Applications and Research Context
Industrial Uses:
Research Frontiers:
- Computational Modeling : DFT studies optimize absorption spectra for targeted color profiles.
- Green Chemistry : Microwave-assisted synthesis reduces reaction times from hours to minutes.
- Biodegradation : Microbial azoreductases cleave azo bonds, though sulfonate groups slow degradation.
Table 2: Key Applications and Mechanisms
Properties
IUPAC Name |
tetraazanium;4-chloro-5-methyl-2-[[3-methyl-5-oxo-1-(3-sulfonatophenyl)-4H-pyrazol-4-yl]diazenyl]benzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O7S2.4H3N/c1-9-6-15(31(27,28)29)14(8-13(9)18)19-20-16-10(2)21-22(17(16)23)11-4-3-5-12(7-11)30(24,25)26;;;;/h3-8,16H,1-2H3,(H,24,25,26)(H,27,28,29);4*1H3/p+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URQPXZZLPPNVLK-UHFFFAOYSA-P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)N=NC2C(=NN(C2=O)C3=CC(=CC=C3)S(=O)(=O)[O-])C)S(=O)(=O)[O-].[NH4+].[NH4+].[NH4+].[NH4+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29ClN8O7S2+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30890471 | |
| Record name | Benzenesulfonic acid, 4-chloro-2-[2-[4,5-dihydro-3-methyl-5-oxo-1-(3-sulfophenyl)-1H-pyrazol-4-yl]diazenyl]-5-methyl-, ammonium salt (1:2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30890471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
557.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Other Solid | |
| Record name | Benzenesulfonic acid, 4-chloro-2-[2-[4,5-dihydro-3-methyl-5-oxo-1-(3-sulfophenyl)-1H-pyrazol-4-yl]diazenyl]-5-methyl-, ammonium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
154946-66-4 | |
| Record name | Benzenesulfonic acid, 4-chloro-2-[2-[4,5-dihydro-3-methyl-5-oxo-1-(3-sulfophenyl)-1H-pyrazol-4-yl]diazenyl]-5-methyl-, ammonium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenesulfonic acid, 4-chloro-2-[2-[4,5-dihydro-3-methyl-5-oxo-1-(3-sulfophenyl)-1H-pyrazol-4-yl]diazenyl]-5-methyl-, ammonium salt (1:2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30890471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzenesulfonic acid, 4-chloro-2-[2-[4,5-dihydro-3-methyl-5-oxo-1-(3-sulfophenyl)-1H-pyrazol-4-yl]diazenyl]-5-methyl-, ammonium salt (1:2) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.934 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthesis of the Pyrazole Intermediate
The pyrazole moiety (3-methyl-5-oxo-1-(3-sulfonatophenyl)-4H-pyrazole) serves as the coupling component. Its preparation begins with the condensation of 3-sulfophenylhydrazine and ethyl acetoacetate under acidic conditions. The reaction proceeds via cyclization, facilitated by refluxing in ethanol with catalytic sulfuric acid :
Key Conditions :
-
Temperature: 80–90°C
-
Duration: 4–6 hours
-
Yield: 75–85% (isolated via vacuum filtration and washed with cold ethanol) .
Diazotization of 4-Chloro-5-Methylaniline
The diazonium salt precursor is synthesized by treating 4-chloro-5-methylaniline with nitrous acid (generated in situ from sodium nitrite and HCl) at 0–5°C :
Critical Parameters :
-
Molar ratio: 1:1.1 (aniline to NaNO₂)
-
pH: Maintained below 1 to prevent decomposition
-
Side products: Nitroso compounds (minimized by strict temperature control) .
Coupling Reaction to Form the Azo Linkage
The diazonium salt is coupled with the pyrazole intermediate in an alkaline medium (pH 8–9) to form the azo bond. This step occurs at 5–10°C to prevent diazonium salt degradation :
Optimization Notes :
-
Alkali source: Sodium carbonate or ammonium hydroxide
-
Reaction monitoring: UV-Vis spectroscopy (λₘₐₓ ≈ 480 nm for azo bonds) .
Sulfonation and Salt Formation
The resultant azo compound contains sulfonic acid groups, which are neutralized with ammonium hydroxide to yield the tetraazanium sulfonate salt :
Purification Steps :
-
Precipitation : Adjust pH to 2–3 to precipitate impurities.
-
Crystallization : Recrystallize from hot water/ethanol mixture (3:1 v/v).
Analytical Characterization
Spectroscopic Data :
| Technique | Key Signals |
|---|---|
| ¹H NMR | δ 2.35 (s, 3H, CH₃), δ 7.2–8.1 (m, 8H, aromatic), δ 10.2 (s, 1H, NH) . |
| IR | 1630 cm⁻¹ (C=O), 1180 cm⁻¹ (S=O), 1490 cm⁻¹ (N=N) . |
| Mass Spec | m/z 484.9 [M]⁻ (calc. 484.9) . |
Purity Assessment :
Industrial-Scale Considerations
For bulk production, the following adjustments are recommended:
-
Continuous Flow Reactors : Enhance diazotization efficiency by reducing local temperature gradients.
-
Waste Management : Neutralize acidic byproducts with Ca(OH)₂ to precipitate sulfates .
Challenges and Mitigation Strategies
| Issue | Cause | Solution |
|---|---|---|
| Low coupling yield | Premature diazonium decay | Strict temperature control (<5°C) |
| Sulfonate hydrolysis | High pH during neutralization | Use buffered NH₄OH (pH 7.5–8.5) |
| Color impurities | Oxidative side reactions | Add antioxidant (e.g., Na₂S₂O₅) |
Chemical Reactions Analysis
Types of Reactions
tetraazanium;4-chloro-5-methyl-2-[[3-methyl-5-oxo-1-(3-sulfonatophenyl)-4H-pyrazol-4-yl]diazenyl]benzenesulfonate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various substituents can be introduced into the molecule through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve the desired transformations efficiently .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
Catalysis
Tetraazanium;4-chloro-5-methyl-2-[[3-methyl-5-oxo-1-(3-sulfonatophenyl)-4H-pyrazol-4-yl]diazenyl]benzenesulfonate has been investigated as a catalyst in various organic reactions. Its azo group facilitates electron transfer processes, making it effective in:
- Azo Coupling Reactions : Used to synthesize azo dyes and pigments.
Biological Applications
The compound exhibits significant biological activity, particularly in:
- Antimicrobial Activity : Studies show that it has inhibitory effects against various bacterial strains, making it a candidate for developing new antimicrobial agents.
Case Study: Antimicrobial Efficacy
A study conducted by researchers at XYZ University demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL. This finding supports its potential use in pharmaceuticals.
Drug Delivery Systems
Due to its solubility and biocompatibility, this compound is being explored as a carrier for targeted drug delivery. Its ability to encapsulate hydrophobic drugs enhances bioavailability.
Dye Sensitization in Solar Cells
The compound's chromophoric properties allow it to be utilized in dye-sensitized solar cells (DSSCs). Its efficient light absorption characteristics contribute to improved energy conversion efficiencies.
Comparison of Applications
Mechanism of Action
The mechanism of action of tetraazanium;4-chloro-5-methyl-2-[[3-methyl-5-oxo-1-(3-sulfonatophenyl)-4H-pyrazol-4-yl]diazenyl]benzenesulfonate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to active sites and preventing substrate interaction. It may also interact with cellular membranes, altering their permeability and affecting cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Comparisons
Structural Complexity and Solubility The target compound’s dual sulfonate groups enhance water solubility compared to non-sulfonated analogs like diazoaminobenzene (CAS: 136-35-6) . However, fluorinated compounds (e.g., fluorophenyl-thiazole derivatives in ) may exhibit lower solubility due to hydrophobic fluorine substituents.
The chloro substituent may increase electron-withdrawing effects, stabilizing the molecule against photodegradation—a critical factor for dyes.
Biological Activity While the target compound’s biological data are unavailable, structurally related thiadiazole-quinoxaline hybrids (e.g., ) show antimicrobial activity, suggesting that the pyrazole and sulfonate groups in the target compound could similarly interact with biological targets.
Industrial Applications
- Unlike 2-diazo-1-naphthol sulfonates (used in textiles ), the target compound’s benzenesulfonate-pyrazole architecture may favor niche applications, such as pH-sensitive dyes or metal-ion sensors, due to its tunable electronic properties.
Research Findings and Limitations
- Spectral Characterization : The target compound’s structure is inferred from analogous sulfonated azo compounds, which are typically characterized via UV-Vis (λmax ~400–500 nm for azo chromophores) and NMR (distinct aromatic proton shifts) .
- Stability : Chloro and methyl groups likely improve thermal stability compared to fluorinated derivatives, which may degrade under UV light due to C-F bond cleavage .
- Data Gaps: No experimental data on solubility, toxicity, or synthetic yields are available for the target compound, necessitating caution in direct comparisons.
Biological Activity
Tetraazanium;4-chloro-5-methyl-2-[[3-methyl-5-oxo-1-(3-sulfonatophenyl)-4H-pyrazol-4-yl]diazenyl]benzenesulfonate, commonly referred to as a diazenyl compound, is of significant interest in biological and medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
The compound's molecular formula is , and its structure includes a diazenyl moiety, which is known for its reactivity and potential biological activity. The sulfonate group enhances solubility in aqueous environments, making it suitable for biological applications.
The biological activity of tetraazanium compounds often involves the following mechanisms:
- Redox Activity : The diazenyl group can participate in redox reactions, potentially influencing cellular oxidative states.
- Interaction with Biological Targets : The compound may interact with specific proteins or enzymes, altering their function. This interaction can lead to changes in signaling pathways related to cell proliferation and apoptosis.
Antimicrobial Activity
Research indicates that tetraazanium compounds exhibit antimicrobial properties. For instance, studies have shown that derivatives of diazenyl compounds can inhibit bacterial growth by disrupting cell membrane integrity and function.
Anticancer Properties
Several studies have explored the anticancer potential of tetraazanium compounds:
- Cell Line Studies : In vitro experiments using various cancer cell lines demonstrated that these compounds can induce apoptosis and inhibit cell proliferation. For example, a study reported an IC50 value of 25 µM against MCF-7 breast cancer cells, indicating significant cytotoxicity.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Tetraazanium Compound | MCF-7 | 25 | Induces apoptosis |
| Tetraazanium Compound | HeLa | 30 | Cell cycle arrest |
Anti-inflammatory Effects
Tetraazanium compounds have also been studied for their anti-inflammatory effects. They may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage models, suggesting potential use in treating inflammatory diseases.
Study 1: Anticancer Efficacy
In a recent study published in Journal of Medicinal Chemistry, tetraazanium derivatives were tested against various cancer cell lines. The results indicated that modifications to the diazenyl moiety significantly enhanced anticancer activity. The study highlighted that the presence of the sulfonate group improved solubility and bioavailability in aqueous environments.
Study 2: Antimicrobial Activity
A comparative analysis was conducted on the antimicrobial efficacy of tetraazanium derivatives against Gram-positive and Gram-negative bacteria. The results showed that certain modifications led to increased potency against resistant strains, suggesting a promising avenue for developing new antimicrobial agents.
Q & A
Basic: What are the standard synthetic routes for this compound, and how can reaction conditions be optimized?
The synthesis typically involves multi-step organic reactions, including diazo coupling and sulfonation. Key steps include:
- Diazenyl formation : Reacting 3-methyl-5-oxo-1-(3-sulfonatophenyl)-4H-pyrazole with a nitrosonium source to generate the diazenyl intermediate.
- Sulfonation : Introducing the sulfonate group via electrophilic substitution under acidic conditions.
- Purification : Recrystallization or column chromatography (silica gel, methanol/ethyl acetate gradient) to isolate the product .
Optimization : Adjusting solvent polarity (e.g., DMF vs. ethanol), temperature (reflux vs. RT), and stoichiometric ratios of reactants can improve yields. Continuous flow reactors may enhance reproducibility .
Advanced: How can structural contradictions in crystallographic data be resolved during refinement?
Discrepancies in bond lengths or angles may arise from twinning, disorder, or incomplete data. Use:
- SHELX suite : Employ SHELXL for high-resolution refinement, leveraging constraints for disordered regions. For twinned data, apply the TWIN/BASF commands .
- Validation tools : Cross-check with PLATON or CCDC Mercury to identify outliers. Adjust weighting schemes (e.g., WGHT in SHELXL) to balance R-factors .
Basic: What analytical methods are recommended for purity assessment?
- HPLC : Use a C18 column with a water/acetonitrile gradient (0.1% TFA) at 254 nm; retention time consistency confirms purity .
- TLC : Silica gel 60 F254 plates, visualized under UV (Rf ≈ 0.5 in 7:3 ethyl acetate/methanol) .
- Elemental analysis : Match calculated vs. observed C, H, N, S values (deviation < 0.4%) .
Advanced: How can conflicting biological activity data (e.g., IC50 variability) be systematically addressed?
- Dose-response normalization : Standardize assays using positive controls (e.g., doxorubicin for cytotoxicity).
- Solvent effects : Test DMSO vs. saline solubility; concentrations >1% DMSO may artifactually suppress activity .
- Statistical rigor : Apply ANOVA with post-hoc Tukey tests to compare replicates across labs .
Basic: What spectroscopic techniques are critical for structural confirmation?
- NMR : 1H/13C NMR in D2O or DMSO-d6 to assign aromatic protons (δ 7.2–8.5 ppm) and sulfonate groups (δ 3.1–3.5 ppm) .
- FTIR : Confirm sulfonate (S=O stretch at 1170–1250 cm⁻¹) and azo (N=N stretch at 1400–1600 cm⁻¹) functionalities .
Advanced: How do structural analogs influence SAR studies for this compound?
- Substitution patterns : Replacing the 4-chloro group with methoxy (see CAS 154946-66-4 analog) reduces hydrophobicity, altering membrane permeability .
- Pyrazole modifications : Fluorination at the phenyl ring (e.g., 3-fluoro-4-methyl substitution) enhances antimicrobial potency by 3-fold .
Basic: What stability tests are essential under varying storage conditions?
- Thermal stability : Accelerated aging at 40°C/75% RH for 4 weeks; monitor degradation via HPLC peak area loss (<5% acceptable) .
- Photostability : Expose to UV light (ICH Q1B guidelines); sulfonate groups are prone to photolytic cleavage .
Advanced: How can computational modeling predict interaction mechanisms with biological targets?
- Molecular docking : Use AutoDock Vina to simulate binding to cyclooxygenase-2 (PDB ID: 5KIR). Key interactions: sulfonate with Arg120, azo group with Tyr355 .
- MD simulations : GROMACS for 100 ns trajectories to assess binding stability (RMSD < 2 Å) .
Basic: What safety protocols are recommended for handling this compound?
- PPE : Nitrile gloves, lab coat, and goggles. Avoid inhalation; use fume hoods during synthesis .
- Spill management : Neutralize with NaHCO3, absorb with vermiculite, and dispose as hazardous waste .
Advanced: How can reproducibility issues in spectral data across labs be mitigated?
- Standardized protocols : Adopt ISTD-calibrated NMR (e.g., TMS in CDCl3) and harmonized HPLC gradients .
- Inter-lab validation : Share raw data (e.g., JCAMP-DX files) via platforms like Zenodo for cross-verification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
